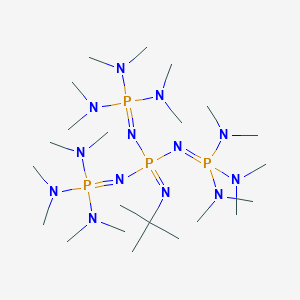
N-Methylcyclohexylamin
Übersicht
Beschreibung
N-Methylcyclohexylamine is a secondary aliphatic amine characterized by the presence of a methyl group and a cyclohexyl group. It is a clear, colorless to yellow liquid with a boiling point of 149°C and a density of 0.868 g/mL at 25°C . This compound is slightly soluble in water and is known for its strong irritant properties to skin and eyes .
Synthetic Routes and Reaction Conditions:
Hydrogenation of Methylaniline: N-Methylcyclohexylamine can be synthesized by hydrogenating methylaniline over a supported nickel catalyst.
Cyclohexanone and Methylamine: Another method involves the reaction of cyclohexanone with methylamine under hydrogenation conditions.
Cyclohexylamine and Methanol: Cyclohexylamine reacts with methanol over copper, zinc, or copper-calcium catalysts.
Industrial Production Methods: The industrial production of N-Methylcyclohexylamine typically follows the hydrogenation of methylaniline or the reaction of cyclohexanone with methylamine under controlled conditions .
Types of Reactions:
Oxidation: N-Methylcyclohexylamine can undergo oxidation reactions, often resulting in the formation of corresponding oxides.
Reduction: This compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: N-Methylcyclohexylamine can participate in substitution reactions, where the methyl or cyclohexyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methylcyclohexylamine oxides, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-Methylcyclohexylamine has diverse applications in scientific research:
Wirkmechanismus
Target of Action
N-Methylcyclohexylamine is a secondary aliphatic amine
Mode of Action
As a secondary aliphatic amine, it may participate in various chemical reactions, such as acting as a Bronsted base . It can accept a proton (H+) from a donor (Bronsted acid), potentially influencing the pH and chemical environment within a biological system .
Pharmacokinetics
Its physical properties, such as being a colorless transparent liquid with a boiling point of 149 °c and a density of 0868 g/mL at 25 °C . These properties could influence its absorption and distribution within the body.
Result of Action
It has been noted that n-methylcyclohexylamine provides protection to carbon steel from corrosion , suggesting it may have some form of reactivity with metal ions.
Action Environment
The action of N-Methylcyclohexylamine can be influenced by various environmental factors. For instance, its solubility can be affected by the presence of organic solvents and water . Additionally, its reactivity may be influenced by the pH of the environment, given its potential role as a Bronsted base .
Safety and Hazards
Zukünftige Richtungen
Vergleich Mit ähnlichen Verbindungen
Cyclohexylamine: Similar in structure but lacks the methyl group.
N,N-Dimethylcyclohexylamine: Contains two methyl groups instead of one.
N-Ethylcyclohexylamine: Contains an ethyl group instead of a methyl group.
Uniqueness: N-Methylcyclohexylamine is unique due to its specific combination of a methyl group and a cyclohexyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .
Eigenschaften
IUPAC Name |
N-methylcyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-8-7-5-3-2-4-6-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUVJUMINZSXGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Record name | METHYL CYCLOHEXYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7058 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059216 | |
| Record name | N-Methylcyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl cyclohexylamine appears as a water-white liquid. Slightly soluble in water and floats on water. A strong irritant to skin and eyes. Corrosive. Used as a solvent. | |
| Record name | METHYL CYCLOHEXYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7058 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
100-60-7 | |
| Record name | METHYL CYCLOHEXYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7058 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methylcyclohexylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylcyclohexylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-METHYLCYCLOHEXYLAMINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanamine, N-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Methylcyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexyl(methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.609 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLCYCLOHEXYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH8PF4C1OW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N-Methylcyclohexylamine?
A1: N-Methylcyclohexylamine has the molecular formula C7H15N and a molecular weight of 113.20 g/mol.
Q2: Is there any spectroscopic data available for N-Methylcyclohexylamine?
A2: Yes, studies have used techniques like FT-IR spectroscopy to analyze the interactions of N-Methylcyclohexylamine in binary and ternary mixtures. [, ] These studies provide insights into the intermolecular forces at play.
Q3: How do structural modifications of N-Methylcyclohexylamine analogs impact their affinity for sigma receptors?
A3: Research on N-substituted cis-N-methyl-2-(1-pyrrolidinyl)cyclohexylamines, close analogs of N-Methylcyclohexylamine, demonstrates the impact of structural modifications on sigma receptor affinity. For example, the addition of a 2-naphthyl acetamide group led to a significant increase in affinity compared to the parent benzeneacetamide structure. Furthermore, enantioselectivity was observed, with variations in affinity ranging from 5-fold to 160-fold depending on the specific enantiomer and substituent. []
Q4: How stable is N-Methylcyclohexylamine under different storage conditions?
A5: Studies on Bromhexine hydrochloride, a molecule that degrades into N-Methylcyclohexylamine, show that the compound demonstrates remarkable stability. Crystalline Bromhexine hydrochloride remained stable for over 10 years, while aqueous solutions remained stable for 5 years under standard storage conditions. Even after a year at room temperature, less than 1% degradation was observed. []
Q5: Does N-Methylcyclohexylamine participate in any known catalytic reactions?
A7: While not a catalyst itself, N-Methylcyclohexylamine plays a crucial role in certain reactions. For instance, it acts as an activating agent for other amines like N,N-Dimethylcyclohexylamine in CO2 capture processes. The presence of N-Methylcyclohexylamine enhances the absorption and desorption rates of CO2, improving the overall efficiency. [, ]
Q6: What are the potential applications of N-Methylcyclohexylamine in CO2 capture?
A8: N-Methylcyclohexylamine shows promise as an activator in CO2 capture technologies. When used in combination with other amines, like N,N-Dimethylcyclohexylamine, it enhances CO2 absorption and desorption rates. This synergistic effect translates to a significant improvement in CO2 capture efficiency. These properties make N-Methylcyclohexylamine-based absorbents a potential alternative to traditional amine-based solutions, particularly in industrial settings. [, , ]
Q7: Are there any pharmaceutical applications of N-Methylcyclohexylamine?
A9: N-Methylcyclohexylamine is a degradation product of Bromhexine hydrochloride, a mucolytic drug. While not directly used as a pharmaceutical agent, understanding its formation from Bromhexine hydrochloride is crucial for ensuring the drug's efficacy and safety over extended periods. []
Q8: Is there any information available on the toxicity of N-Methylcyclohexylamine?
A10: While specific toxicological data on N-Methylcyclohexylamine might be limited, it's crucial to consider its presence as a degradation product of Bromhexine hydrochloride. Understanding its formation and potential accumulation during long-term Bromhexine hydrochloride use is essential for assessing potential toxicity risks. [, ]
Q9: How is N-Methylcyclohexylamine typically detected and quantified?
A11: Gas chromatography, often coupled with techniques like flame photometric detection, is a commonly used method for the detection and quantification of secondary amines, including N-Methylcyclohexylamine. This technique allows for sensitive and selective measurement, even in complex biological samples like urine. []
Q10: Is there any information available on the environmental impact of N-Methylcyclohexylamine?
A13: While specific data on the environmental impact of N-Methylcyclohexylamine may be limited, considering its use in CO2 capture technologies is important. Life cycle assessments of such technologies, including the evaluation of solvent degradation products and emissions, are crucial for a comprehensive understanding of their environmental impact. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B46517.png)





